2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone

Description

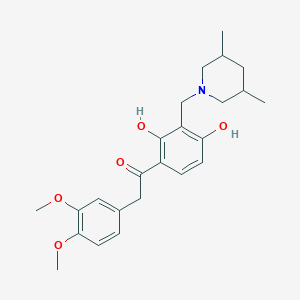

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone is a structurally complex hydroxyacetophenone derivative characterized by a 3,4-dimethoxyphenyl group and a dihydroxyphenyl moiety substituted with a 3,5-dimethylpiperidinylmethyl group. This article focuses on comparing its structural and physicochemical properties with analogous compounds, leveraging data from authoritative sources.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-[(3,5-dimethylpiperidin-1-yl)methyl]-2,4-dihydroxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-15-9-16(2)13-25(12-15)14-19-20(26)7-6-18(24(19)28)21(27)10-17-5-8-22(29-3)23(11-17)30-4/h5-8,11,15-16,26,28H,9-10,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKBENYDLULSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O5 |

| Molecular Weight | 378.48 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 80.5 Ų |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, a study found that concentrations above 10 µM resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, it inhibited bacterial growth at sub-micromolar concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability (up to 70% at 20 µM) compared to control groups.

Study 2: Antimicrobial Effects

Another research article focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound was found to reduce biofilm formation by 50% at concentrations as low as 5 µM, highlighting its potential for treating biofilm-associated infections.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s piperidinylmethyl group distinguishes it from simpler methyl- or methoxy-substituted analogues (e.g., compounds from ). This group may enhance lipophilicity or enable interactions with biological targets.

- Synthesis Complexity : While many analogues are synthesized via hydrolysis or electrophilic substitution (e.g., methylation ), the target compound’s piperidinylmethyl group likely requires advanced methods such as Mannich reactions or reductive amination.

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

- Spectral Data : The target compound’s spectral profile (e.g., NMR, IR) remains undocumented, but its dihydroxy and methoxy groups would likely produce signals similar to those of simpler analogues (e.g., O-H stretches in IR, aromatic protons in NMR ).

- Molecular Weight: The target compound’s higher molecular weight (~413 vs.

Functional Group Impact

- Piperidinylmethyl Group : This moiety introduces a tertiary amine, which could confer basicity and enable salt formation (unseen in methoxy/hydroxy-only analogues ).

- Methoxy vs.

Notes

Comparisons rely on structural analogs.

Structural Uniqueness: The piperidinylmethyl group in the target compound is absent in most hydroxyacetophenone derivatives, suggesting distinct physicochemical or pharmacological properties.

Research Gaps : Further studies are needed to explore the synthesis, stability, and applications of this compound, particularly given its hybrid aromatic-heterocyclic architecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.